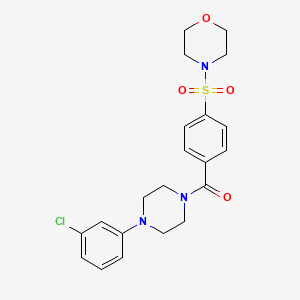

![molecular formula C19H18N2O3S2 B2493077 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2097858-38-1](/img/structure/B2493077.png)

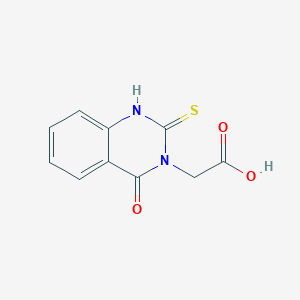

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan and thiophene derivatives are known for their significant roles in various chemical and pharmaceutical applications. The incorporation of these heterocyclic compounds, along with a methylsulfanyl phenyl group through an ethanediamide linkage, is expected to exhibit unique chemical behaviors and properties due to the diverse functionality and reactive sites available within the molecule.

Synthesis Analysis

The synthesis of furan and thiophene derivatives often involves catalyzed reactions that enable the formation of these heterocyclic compounds. For instance, Hatanaka et al. (2010) describe a method for the C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex, which could potentially be adapted for the synthesis of complex molecules like the one (Hatanaka, Ohki, & Tatsumi, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing furan and thiophene rings, linked to other functional groups, can be elucidated through techniques like X-ray crystallography. Sayahi et al. (2015) demonstrated the utility of single-crystal X-ray analysis in confirming the structure of complex organic molecules, suggesting a possible avenue for analyzing the detailed molecular structure of our compound of interest (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Chemical Reactions and Properties

The chemical reactions and properties of furan and thiophene derivatives are influenced by the presence of electron-rich heterocycles, which can undergo various electrophilic substitutions and coupling reactions. Mo et al. (2015) explored the electrochemical polymerization of 2-(thiophen-2-yl)furan, indicating that similar frameworks might exhibit interesting electrochemical and polymerization behaviors (Mo, Zhou, Ma, & Xu, 2015).

Aplicaciones Científicas De Investigación

Oxidative Annulation and Synthesis of Polyheterocyclic Compounds

Research demonstrates the use of furan and thiophene derivatives in photoinduced direct oxidative annulation processes, leading to the synthesis of highly functionalized polyheterocyclic compounds. These processes do not require transition metals and oxidants, showcasing an efficient pathway to create complex structures with potential applications in material science and organic synthesis (Zhang et al., 2017).

Regiocontrolled Synthesis of γ-Hydroxybutenolides

Another application is the regiocontrolled synthesis of γ-hydroxybutenolides through photooxygenation of 2-thiophenyl-substituted furans. This process highlights a method for the quantitative synthesis of structurally specific butenolides, which are important in various chemical syntheses and potential pharmaceutical applications (Kotzabasaki et al., 2016).

Protection of Heteroaromatic Aldehydes

The chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives has been explored, particularly with furan- and thiophene-2-carboxaldehydes. This research offers insights into methods for protecting sensitive chemical functionalities during complex synthetic procedures, enhancing the versatility of furan and thiophene derivatives in organic synthesis (Carpenter & Chadwick, 1985).

Dye-Sensitized Solar Cells

Furan derivatives have been investigated for their application in dye-sensitized solar cells (DSSCs), with studies showing how different conjugated linkers, including furan, thiophene, and ethylenedioxythiophene, affect the performance of phenothiazine-based DSSCs. These findings are crucial for the development of more efficient solar energy conversion technologies (Kim et al., 2011).

C-H Bond Activation/Borylation

The activation and borylation of C-H bonds in furans and thiophenes using iron N-heterocyclic carbene complexes demonstrate a novel approach to functionalize these heterocycles. This method has potential applications in the synthesis of organoboron compounds, which are valuable in organic chemistry and materials science (Hatanaka et al., 2010).

Mecanismo De Acción

Target of Action

The compound contains furan and thiophene rings, which are common motifs in many biologically active compounds . These heterocycles can interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein function .

Biochemical Pathways

Without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Many compounds with furan and thiophene rings have been found to show various biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-25-17-8-3-2-6-14(17)21-19(23)18(22)20-12-13(15-7-4-10-24-15)16-9-5-11-26-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINPWJQONHHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2492995.png)

![1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2492997.png)

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)

![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2493011.png)